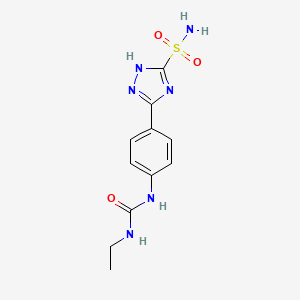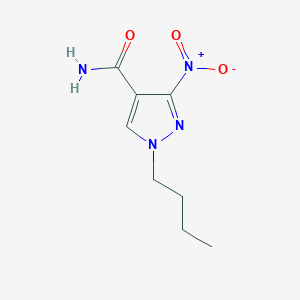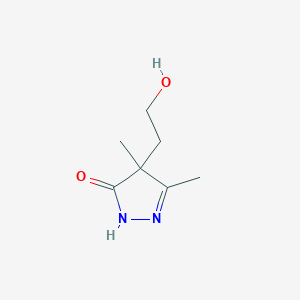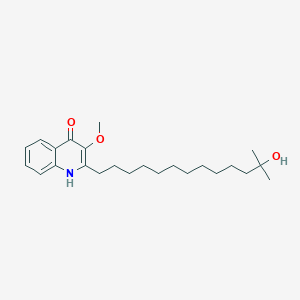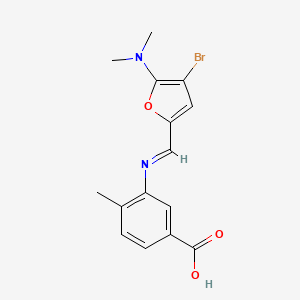
3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid is a complex organic compound that features a benzoic acid core substituted with a bromo-dimethylaminofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-5-(dimethylamino)furan-2-carbaldehyde with 4-methylbenzoic acid hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-chlorobenzoic acid
- 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-ethylbenzoic acid
Uniqueness
Compared to similar compounds, 3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H15BrN2O3 |
|---|---|
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
3-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-4-methylbenzoic acid |
InChI |
InChI=1S/C15H15BrN2O3/c1-9-4-5-10(15(19)20)6-13(9)17-8-11-7-12(16)14(21-11)18(2)3/h4-8H,1-3H3,(H,19,20) |
Clé InChI |
HJSPICIBHKVYKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)N=CC2=CC(=C(O2)N(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



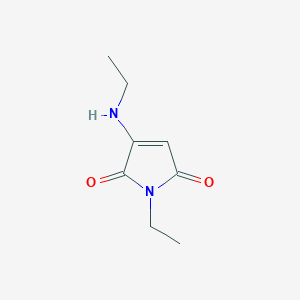
![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)

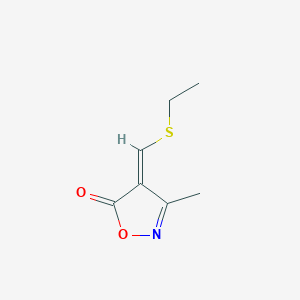
![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
